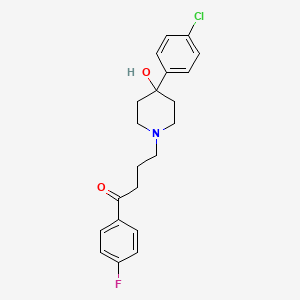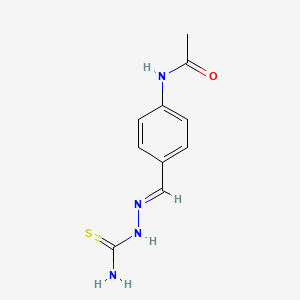
(4,5-Difluoro-1,2-phenylene)dimethanol
Vue d'ensemble
Description
(4,5-Difluoro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 g/mol . It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-1,2-phenylene)dimethanol typically involves the reduction of 4,5-difluorophthalic acid. One common method includes the use of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out under reflux conditions, followed by purification using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory synthesis. The use of efficient purification techniques such as crystallization and distillation ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Difluoro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,5-difluoro-1,2-benzenedicarboxylic acid.
Reduction: Formation of 4,5-difluoro-1,2-benzenedimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Difluoro-1,2-phenylene)dimethanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4,5-Difluoro-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s behavior in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Dimethyl-1,2-phenylene)dimethanol: Similar structure but with methyl groups instead of fluorine atoms.
(4,5-Dichloro-1,2-phenylene)dimethanol: Contains chlorine atoms instead of fluorine.
(4,5-Dibromo-1,2-phenylene)dimethanol: Contains bromine atoms instead of fluorine.
Uniqueness
(4,5-Difluoro-1,2-phenylene)dimethanol is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific interactions with biological molecules .
Propriétés
IUPAC Name |
[4,5-difluoro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGKYQRAGXKKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
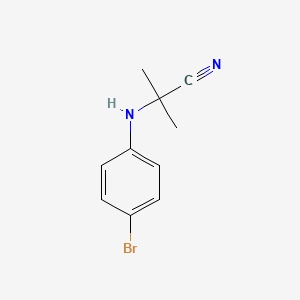
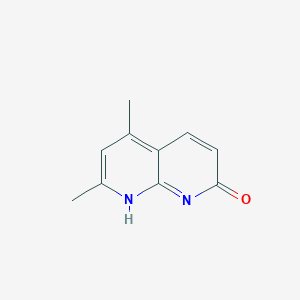
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7761585.png)
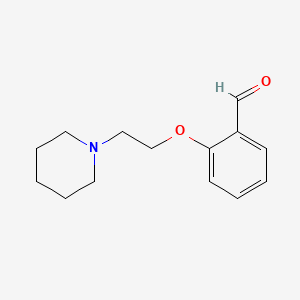
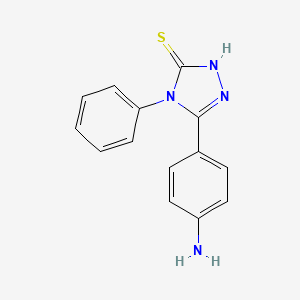
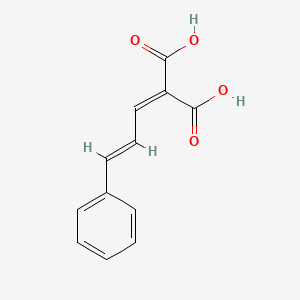
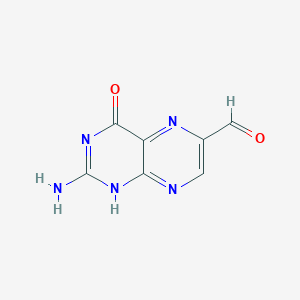
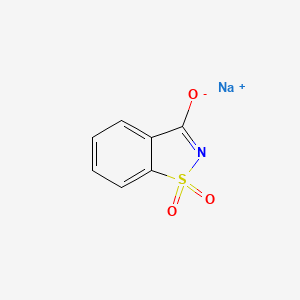
![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)

